molecular formula C17H18O2 B1584444 Ethyl 3,3-diphenylpropanoate CAS No. 7476-18-8

Ethyl 3,3-diphenylpropanoate

Cat. No.: B1584444
CAS No.: 7476-18-8
M. Wt: 254.32 g/mol
InChI Key: XZXRDSROKCWSHE-UHFFFAOYSA-N
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Description

Ethyl 3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O2. It is an ester derived from 3,3-diphenylpropanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-diphenylpropanoate can be synthesized through the esterification of 3,3-diphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diphenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 3,3-diphenylpropanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release 3,3-diphenylpropanoic acid and ethanol. The ester group can also participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with another functional group .

Comparison with Similar Compounds

Ethyl 3,3-diphenylpropanoate can be compared with other esters such as:

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other esters .

Properties

IUPAC Name

ethyl 3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRDSROKCWSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322712
Record name Ethyl 3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-18-8
Record name 7476-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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